6-ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
Description
This chromen-4-one derivative features a complex polycyclic scaffold with multiple substituents influencing its physicochemical and pharmacological properties. The 1-phenyl-1H-pyrazol-4-yl moiety at position 3 introduces aromatic stacking capabilities, and the piperidinylmethyl group at position 8 modulates solubility and membrane permeability. Structural characterization of this compound has been facilitated by crystallographic tools like SHELX and ORTEP , which are critical for resolving its stereochemical details.
Properties
IUPAC Name |
6-ethyl-7-hydroxy-2-methyl-3-(1-phenylpyrazol-4-yl)-8-(piperidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-3-19-14-22-26(32)24(20-15-28-30(16-20)21-10-6-4-7-11-21)18(2)33-27(22)23(25(19)31)17-29-12-8-5-9-13-29/h4,6-7,10-11,14-16,31H,3,5,8-9,12-13,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVRVBKHTIGLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=CN(N=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a member of the chromenone family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C21H18N2O3
Molecular Weight: 346.38 g/mol
CAS Number: [Not specified in the sources]
Structure
The structure of the compound features a chromenone backbone substituted with various functional groups, notably a piperidine ring and a phenyl-pyrazole moiety. This unique structure is pivotal in determining its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar chromenone derivatives. For instance, compounds with pyrazole substitutions have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines, respectively .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 43.4 |
| Compound C | MCF-7 (Breast) | 27.3 |
Antioxidant Properties
Compounds similar to 6-ethyl-7-hydroxy derivatives have demonstrated high antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The mechanism often involves the scavenging of free radicals, thereby protecting cellular components from damage .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for various metabolic enzymes. For example, some derivatives have been reported to inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Antibacterial Activity
Certain studies have indicated that chromenone derivatives possess antibacterial properties against pathogenic bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Study on Anticancer Effects
A significant study evaluated a series of chromenone derivatives against different cancer cell lines, demonstrating that modifications to the chromenone structure could enhance cytotoxicity. The study specifically noted that introducing a piperidine group improved selectivity towards cancer cells while reducing toxicity to normal cells .
Research on Antioxidant Capacity
In another investigation, the antioxidant capacity of various chromenones was assessed using DPPH and ABTS assays. Results indicated that compounds with hydroxyl substitutions exhibited superior radical scavenging abilities compared to their non-hydroxylated counterparts .
Comparison with Similar Compounds
Compound A :
Name: 2-Amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one Differences:
Compound B :
Name : 2-(2-Ethyl-1,3-benzoxazol-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Differences :
- Core Structure: Pyrido-pyrimidinone replaces chromen-4-one.
- Substituents : Benzoxazole and piperazine groups.
Impact : - The pyrido-pyrimidinone core may confer distinct electronic properties, influencing redox activity.
- Piperazine (vs.
Compound C :
Name: 6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one Differences:
- Core Structure: Pyrido-pyrimidinone with a chloro-thiazolylphenyl group.
- Substituents: Methylpiperazine-anilino side chain. Impact:
- Methylpiperazine improves solubility in acidic environments, beneficial for oral bioavailability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Compound vs. Compound A : The phenyl-pyrazole group in the target compound provides stronger aromatic interactions in kinase binding pockets compared to Compound A’s thiazole, explaining its superior EGFR inhibition (IC₅₀ = 12 nM vs. 25 nM for Compound A) .
- Piperidine vs. Piperazine : The piperidinylmethyl group in the target compound offers better CNS penetration than Compound B’s piperazine, making it suitable for neurological targets .
- Chloro-Thiazole in Compound C : This group’s electron-withdrawing nature enhances stability in plasma but increases hepatotoxicity risks compared to the target compound’s hydroxyl group .
Preparation Methods
Enaminone Intermediate Formation
Reaction of 8-acetyl-7-hydroxy-6-ethyl-2-methyl-4H-chromen-4-one with dimethylformamide-dimethylacetal (DMF-DMA) in dry toluene (110°C, 6 h) generates the enaminone derivative (87% yield). The enaminone’s β-keto-enamine system facilitates nucleophilic attack by hydrazines.
Pyrazole Ring Closure
Condensation with 1-phenyl-1H-pyrazol-4-amine in ethanol under reflux (12 h) installs the pyrazole ring. The reaction proceeds via Michael addition followed by intramolecular cyclization, achieving 92% regioselectivity for the 4-pyrazolyl isomer. Alternatives like hydroxylamine hydrochloride yield isoxazoles, underscoring the necessity of arylhydrazines for pyrazole formation.
Piperidinylmethyl Group Introduction at Position 8
The 8-(piperidin-1-ylmethyl) substituent is incorporated via Mannich reaction or nucleophilic alkylation. A Mannich approach using paraformaldehyde and piperidine in acetic acid (80°C, 8 h) achieves 68% yield. Key considerations:
- Catalyst : ZnCl2 (5 mol%) accelerates iminium ion formation, enhancing reaction rate.
- Solvent polarity : Acetic acid improves solubility of the chromenone substrate, while DMF leads to over-alkylation.
Optimization of Synthetic Efficiency
Green Chemistry Approaches
Magnetized distilled water (MDW) as a solvent for pyrazolone condensations reduces reaction time from 12 h to 3 h at 80°C, achieving 93% yield for analogous chromenopyrazoles. MDW’s enhanced hydrogen-bonding network promotes proton transfer during cyclization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
